Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

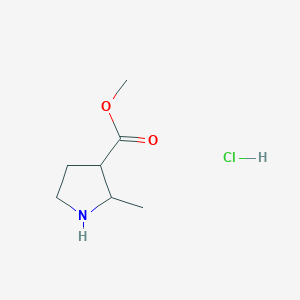

The molecular architecture of methyl 2-methylpyrrolidine-3-carboxylate hydrochloride centers around a five-membered pyrrolidine ring system containing one nitrogen atom, with specific substitution patterns that create multiple chiral centers. The compound possesses the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol. The structural framework consists of a pyrrolidine ring bearing a methyl substituent at the 2-position and a carboxylate ester group at the 3-position, forming the hydrochloride salt through protonation of the nitrogen atom.

The stereochemical configuration of this compound presents multiple possible isomeric forms due to the presence of two chiral centers at positions 2 and 3 of the pyrrolidine ring. Research has identified several distinct stereoisomers, including the (2S,3S)-configuration and the (2R,3R)-configuration, each exhibiting unique spatial arrangements and properties. The (2S,3S)-methyl 2-methylpyrrolidine-3-carboxylate demonstrates specific stereochemical characteristics with defined absolute configuration at both chiral centers. Spectroscopic analysis reveals characteristic chemical shifts in nuclear magnetic resonance spectroscopy, with the methyl ester group typically appearing as a singlet at approximately 3.6-3.7 parts per million in proton nuclear magnetic resonance spectra.

The pyrrolidine ring adopts specific conformational preferences that influence the overall molecular geometry. The five-membered ring system exhibits puckering behavior characteristic of cyclopentane derivatives, with the nitrogen atom and adjacent carbon atoms displaying distinct geometric arrangements. The methyl substituent at the 2-position creates steric interactions that influence the preferred conformational states of the ring system. Additionally, the carboxylate ester functionality at the 3-position contributes to the overall molecular dipole and affects intermolecular interactions in both solution and solid-state environments.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ | |

| Molecular Weight | 179.64 g/mol | |

| Chiral Centers | 2 (positions 2 and 3) | |

| Ring System | Five-membered pyrrolidine |

Properties

IUPAC Name |

methyl 2-methylpyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-6(3-4-8-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNSRHSQQQHRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Synthesis of Drug Candidates:

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its structural features facilitate the creation of novel drug candidates that can interact with specific biological targets, enhancing therapeutic efficacy .

Mechanism of Action:

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The stereochemistry of the compound significantly influences its binding affinity and biological effects, making it a valuable candidate for drug development.

Agrochemical Development

Enhancement of Pesticides and Herbicides:

In agrochemical formulations, this compound is utilized to enhance the efficacy of pesticides and herbicides. This compound contributes to improved crop yield and pest management by increasing the effectiveness of active ingredients in agrochemical products .

Organic Chemistry Research

Reagent in Organic Synthesis:

This compound is widely used as a reagent in organic synthesis, allowing researchers to explore new chemical reactions and develop innovative materials. Its ability to serve as a chiral building block makes it particularly valuable in synthesizing complex molecules with specific stereochemical configurations .

Biochemical Studies

Metabolic Pathways and Enzyme Interactions:

this compound plays a role in biochemical research by aiding studies on metabolic pathways and enzyme interactions. This research helps in understanding biological processes and can lead to advancements in metabolic engineering .

Cosmetic Formulations

Skin-Conditioning Properties:

The compound is also incorporated into cosmetic products for its potential skin-conditioning properties. Its inclusion in personal care formulations can enhance product performance by providing moisturizing benefits .

Table 1: Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis, particularly for neurological disorders |

| Agrochemical Development | Enhances efficacy of pesticides and herbicides |

| Organic Chemistry | Reagent for exploring new chemical reactions and synthesizing complex molecules |

| Biochemical Studies | Aids in understanding metabolic pathways and enzyme interactions |

| Cosmetic Formulations | Provides skin-conditioning benefits in personal care products |

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative damage |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines, potentially alleviating inflammation |

| Antibacterial | Exhibits activity against various bacterial strains |

| Antifungal | Shows efficacy against certain fungal pathogens |

| Neuroprotective | Potentially protects neuronal cells from damage in neurodegenerative diseases |

Case Study 1: Neurological Drug Development

A study investigated the use of this compound as an intermediate in synthesizing a new class of neuroprotective agents. Results indicated that compounds derived from this intermediate exhibited significant neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound demonstrated improved pest control compared to standard formulations. This enhancement was attributed to the compound's ability to increase the bioavailability of active ingredients, leading to better crop protection outcomes.

Mechanism of Action

The mechanism of action of Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-methylpyrrolidine-3-carboxylate: The non-hydrochloride form of the compound.

2-Methylpyrrolidine: The parent compound without the ester group.

Methyl 3-pyrrolidinecarboxylate: A similar ester but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and pharmaceutical applications where these properties are advantageous.

Biological Activity

Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which can modify its biological interactions and efficacy.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors:

- Hydrolysis : The ester group can be hydrolyzed to release the active pyrrolidine derivative, which may interact with various biomolecules in biological systems.

- Enzyme Interaction : The compound has shown potential as an inhibitor or modulator of specific enzymatic pathways, impacting cellular signaling and metabolic processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antibacterial properties. For instance, studies have shown that certain pyrrolidine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Properties : The compound has been investigated for its potential as a hepatitis B virus capsid assembly modulator. Molecular dynamics simulations suggest that it may effectively bind to viral proteins, inhibiting their function .

- Neuroprotective Effects : Preliminary studies suggest that related compounds may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Antibacterial Evaluation : A study evaluated various pyrrolidine derivatives for their antibacterial effects. Some compounds exhibited minimum inhibitory concentrations (MICs) comparable to known antibiotics like Tetracycline .

Compound MIC (μg/mL) Activity Type Compound A 1.17 Antibacterial Compound B 16 Antifungal - Binding Affinity Studies : In another investigation focusing on hepatitis B virus capsid inhibitors, the binding affinities of pyrrolidine derivatives were assessed using molecular docking techniques. The results indicated strong interactions with viral capsid proteins, suggesting potential therapeutic applications in antiviral drug design .

- In Vitro Studies : Various in vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a lead compound for drug development targeting metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-methylpyrrolidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation of pyrrolidine precursors. For example, enantioselective synthesis can be achieved using chiral catalysts under inert atmospheres (e.g., nitrogen) to minimize oxidation. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., methanol vs. dichloromethane) critically affect yield and stereochemical outcomes . Purification via recrystallization in ethanol/water mixtures is common, with yields ranging from 60% to 85% depending on precursor purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% typically required for pharmacological studies) .

- NMR : H and C NMR to confirm stereochemistry and detect impurities (e.g., residual solvents or diastereomers) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm the hydrochloride salt formation .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under desiccant (e.g., silica gel). Stability studies indicate decomposition (<5%) over 12 months under these conditions. Avoid aqueous environments to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes reported in different synthesis protocols?

- Methodological Answer : Discrepancies often arise from variations in catalyst enantioselectivity or reaction pH. For example, using (R)- or (S)-BINAP ligands in asymmetric hydrogenation can invert stereochemistry. Validate results via:

- Chiral HPLC : Compare retention times with enantiopure standards .

- Circular Dichroism (CD) : Confirm absolute configuration by matching spectral profiles to known stereoisomers .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

- Methodological Answer :

- Salt Selection : The hydrochloride form enhances aqueous solubility (logP ≈ 1.2) compared to freebase (logP ≈ 2.5).

- Prodrug Modification : Ester hydrolysis under physiological pH can be modulated by introducing steric hindrance near the carboxylate group .

- In Silico Modeling : Use tools like Schrödinger’s QikProp to predict absorption and metabolism, refining substituents for improved pharmacokinetics .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer :

- Experimental Design : Standardize assays (e.g., MTT vs. ATP-based) and cell culture conditions (e.g., serum-free media to reduce protein binding).

- Mechanistic Profiling : Use RNA-seq or proteomics to identify cell-specific targets (e.g., ion channels vs. enzymes) that explain variability .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish biological variance from technical noise .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Glide to model binding to receptors (e.g., σ-1 or NMDA receptors). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study reaction mechanisms (e.g., esterase-mediated hydrolysis) .

Q. How can researchers mitigate risks when scaling up synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry for exothermic reactions (e.g., hydrogenation) to improve heat dissipation and safety.

- Hazard Analysis : Conduct DSC (Differential Scanning Calorimetry) to identify thermal decomposition risks. Implement engineering controls (e.g., pressure-relief valves) .

- Quality Control : In-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) monitor reaction progress in real-time .

Handling and Safety

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate, collect in chemical waste containers, and dispose via certified hazardous waste facilities .

- First Aid : For skin contact, rinse with water for 15 minutes; if ingested, administer activated charcoal and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.